molecular formula C10H10N6O4S B2863863 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide CAS No. 302934-90-3

4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide

Cat. No. B2863863
CAS RN: 302934-90-3
M. Wt: 310.29
InChI Key: CJFLHQVFLUGUGF-UHFFFAOYSA-N
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Description

“4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound is part of a class of molecules that have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide”, involves a series of chemical reactions . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .


Molecular Structure Analysis

The molecular structure of “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” can be represented by the SMILES string: NC1=NC=NC(NC2=CC=C(C=C2)S(N)(=O)=O)=C1 .

Scientific Research Applications

Antimicrobial Applications

This compound has been utilized in the synthesis of new thienopyrimidines, which have shown promising results in antimicrobial screening . These synthesized compounds exhibit good to moderate activity against different strains of bacteria and fungi, highlighting the compound’s potential as a building block for developing new antimicrobial agents.

Nonlinear Optical (NLO) Applications

The related compound 2-amino-5-nitropyridine 4-chlorobenzoic acid has been synthesized and grown as optically transparent single crystals, demonstrating potential use in nonlinear optical applications . This suggests that derivatives of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide could also be explored for their NLO properties, contributing to the development of materials for optical limiting applications.

Carbonic Anhydrase Inhibition

Derivatives of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide have been tested for their ability to inhibit carbonic anhydrase isozymes . These inhibitors are designed to strongly inhibit CA isozymes involved in aqueous humor secretion within the eye, offering a therapeutic approach for conditions like glaucoma.

Drug Development

The compound is listed as an experimental small molecule in drug databases, indicating its potential use in drug development . Its interactions with biological targets such as cyclin-dependent kinase 2 suggest that it could be a candidate for further pharmacological research.

Organic Synthesis

The compound serves as a precursor in organic synthesis, leading to the formation of various derivatives with potential biological activities. Its role in the synthesis of heterocyclic compounds containing nitrogen and sulfur atoms is particularly significant due to their biological importance .

Protective Group in Organic Chemistry

In the field of organic chemistry, 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide can act as a protective group for amines. This application is crucial for the stepwise synthesis of complex organic molecules, where protecting groups are needed to prevent certain reactions from occurring prematurely .

Future Directions

The future directions for the research and development of “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties, as well as their potential applications in other therapeutic areas . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis processes .

properties

IUPAC Name

4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLHQVFLUGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide

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